molecular formula C38H60N12O15 B13903147 H-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-OH

H-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-OH

Cat. No.: B13903147
M. Wt: 925.0 g/mol
InChI Key: WDUIVGVJPMWQBK-DACHUPBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-OH is a peptide sequence derived from ovalbumin, a protein found in egg whites. .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this peptide involves automated peptide synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency. The peptides are then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine .

Scientific Research Applications

H-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-OH: has several scientific research applications:

Mechanism of Action

The peptide H-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-OH exerts its effects by binding to MHC class II molecules, which present the peptide to T-cells. This interaction leads to T-cell activation and subsequent immune responses. The molecular targets include specific T-cell receptors and MHC class II proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala-OH: is unique due to its specific sequence, which makes it a valuable tool in immunological research. Its ability to bind MHC class II molecules and activate T-cells distinguishes it from other peptides .

Properties

Molecular Formula

C38H60N12O15

Molecular Weight

925.0 g/mol

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C38H60N12O15/c1-7-16(2)29(37(63)49-25(13-26(40)51)36(62)47-22(8-10-27(52)53)33(59)45-20(6)38(64)65)50-34(60)23(9-11-28(54)55)46-31(57)19(5)44-35(61)24(12-21-14-41-15-42-21)48-32(58)18(4)43-30(56)17(3)39/h14-20,22-25,29H,7-13,39H2,1-6H3,(H2,40,51)(H,41,42)(H,43,56)(H,44,61)(H,45,59)(H,46,57)(H,47,62)(H,48,58)(H,49,63)(H,50,60)(H,52,53)(H,54,55)(H,64,65)/t16-,17-,18-,19-,20-,22-,23-,24-,25-,29-/m0/s1

InChI Key

WDUIVGVJPMWQBK-DACHUPBLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.